molecular formula C7H6ClN5 B1594291 5-Chloro-2-(1H-tetrazol-5-yl)aniline CAS No. 54013-18-2

5-Chloro-2-(1H-tetrazol-5-yl)aniline

Cat. No.: B1594291
CAS No.: 54013-18-2
M. Wt: 195.61 g/mol
InChI Key: KKTZHFZXGZLTLZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-tetrazol-5-yl)aniline is a useful research compound. Its molecular formula is C7H6ClN5 and its molecular weight is 195.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2H-tetrazol-5-yl)aniline
Source PubChem
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InChI

InChI=1S/C7H6ClN5/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZHFZXGZLTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202329
Record name 5-Chloro-2-(1H-tetrazol-5-yl)aniline
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Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54013-18-2
Record name 5-Chloro-2-(2H-tetrazol-5-yl)benzenamine
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Record name 5-Chloro-2-(1H-tetrazol-5-yl)aniline
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Record name 5-Chloro-2-(1H-tetrazol-5-yl)aniline
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Record name 5-chloro-2-(1H-tetrazol-5-yl)aniline
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Cycloaddition Reactions for Tetrazole Ring Formation

Multi-step Synthetic Strategies

The formation of the tetrazole ring is the central transformation in the synthesis of this compound. The most prevalent and well-established method involves the [3+2] cycloaddition of an azide source with a nitrile group. This approach necessitates a precursor molecule that contains both the chloro- and amino-substituted benzene (B151609) ring and a nitrile functionality.

A common starting material for the synthesis of the target compound is 2-amino-4-chlorobenzonitrile . This precursor undergoes a cyclization reaction with an azide, typically sodium azide (NaN₃), to form the tetrazole ring. Various catalysts and reaction conditions have been explored to optimize this transformation, enhancing yield and reaction rates. thieme-connect.comresearchgate.net

A general representation of this key synthetic step is as follows:

Scheme 1: General synthesis of this compound from 2-amino-4-chlorobenzonitrile.

The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). thieme-connect.comrsc.org The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or other metal salts, is often employed to activate the nitrile group towards nucleophilic attack by the azide ion. researchgate.net

Catalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
NaN₃ / NH₄ClDMF~120Several hoursGood thieme-connect.com
NaN₃ / ZnBr₂WaterReflux-High mit.edu
NaN₃ / Et₃N·HClDMF130 (Microwave)2 hoursup to 93 organic-chemistry.org
NaN₃ / Cu(II) catalystNMP- (Microwave)3-30 minHigh rsc.org
NaN₃NMP/Water190 (Flow)20 min96 core.ac.uk

This table presents a summary of various reported conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles, which are applicable to the synthesis of the target compound.

Approaches Involving Diazotization and Subsequent Transformations

While the primary route to this compound involves the direct cyclization of an existing aminobenzonitrile, diazotization reactions represent a versatile strategy for the synthesis of related analogues or for the introduction of other functional groups. Diazonium salts, formed from the reaction of a primary aromatic amine with a nitrosating agent (e.g., sodium nitrite (B80452) in acidic solution), are valuable intermediates. organic-chemistry.org

One potential application of diazotization would be in the synthesis of the precursor, 2-amino-4-chlorobenzonitrile, from a different aniline derivative. For instance, a Sandmeyer-type reaction could be employed to introduce the cyano group onto a pre-existing chloro-substituted aniline. organic-chemistry.org

Furthermore, the amino group of this compound itself can be diazotized to introduce a range of other substituents. This would involve the formation of a diazonium salt of the tetrazolyl-aniline, which could then undergo various nucleophilic substitution reactions. This approach allows for the synthesis of a diverse library of analogues with modifications at the 2-position of the aniline ring.

Functionalization and Derivatization on the Aniline Backbone

Once this compound is synthesized, further modifications can be made to the aniline backbone to generate a variety of analogues. The primary amino group is a key handle for such derivatization reactions.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce various substituents. For example, N-alkylation can be achieved by reacting the aniline with alkyl halides. mdpi.com These reactions can lead to the formation of secondary or tertiary amines, expanding the chemical space around the core structure.

Amide and Sulfonamide Formation: The amino group can readily react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.

Diazotization and Coupling Reactions: As mentioned previously, the amino group can be converted to a diazonium salt, which can then participate in azo coupling reactions to form azo dyes. This highlights the versatility of the aniline moiety for creating a broad range of derivatives.

Considerations for Efficient and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign protocols. In the context of synthesizing this compound and its analogues, several green chemistry principles are being applied.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a key strategy to improve reaction efficiency and sustainability. thieme-connect.com Heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. Various metal-based nanoparticles have been explored for the synthesis of 5-substituted-1H-tetrazoles. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rsc.orgorganic-chemistry.org In the synthesis of tetrazoles from nitriles, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. thieme-connect.comorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mit.educore.ac.ukmit.edu The synthesis of tetrazoles, which can involve hazardous reagents like azides, is particularly well-suited for flow chemistry, as it minimizes the amount of hazardous material present at any given time. mit.educore.ac.ukmit.edu

Green Solvents: The choice of solvent is another crucial aspect of sustainable synthesis. While DMF and NMP are effective solvents for tetrazole synthesis, their toxicity is a concern. Research is ongoing to replace these with more environmentally friendly alternatives, such as water or ionic liquids. mit.edu

By incorporating these modern synthetic methodologies, the production of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Derivatization of 5 Chloro 2 1h Tetrazol 5 Yl Aniline

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom attached to the benzene (B151609) ring of 5-Chloro-2-(1H-tetrazol-5-yl)aniline is susceptible to nucleophilic aromatic substitution (SNAr). The success of such reactions is often influenced by the electron-withdrawing nature of the adjacent tetrazole ring, which can activate the aryl chloride towards substitution. While direct literature on SNAr reactions for this specific molecule is sparse, the principles can be inferred from similar systems. For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution by amines occurs preferentially at the 4-position due to electronic activation. nih.gov This regioselectivity highlights how the electronic environment of the ring dictates the site of reaction. nih.gov

In a related context, the synthesis of tetrazolo[1,5-a]quinolines has been achieved by treating 2-chloro-3-cyanoquinolines with sodium azide (B81097), where the chloro group is displaced. jazanu.edu.sa Such transformations underscore the viability of displacing a chloro substituent in the presence of a nitrogen-rich heterocyclic system. The reaction conditions for these substitutions typically involve polar aprotic solvents like DMF or DMSO and may require elevated temperatures or the use of a base to facilitate the reaction.

Nucleophile Reaction Conditions Product Type Reference Example
AminesVaries (e.g., base, solvent, temp.)4-aminoquinazolines nih.gov
Azide (NaN3)DMF, NH4Cl4-(1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinolines jazanu.edu.sa

Transformations of the Amino Group

The primary amino group in this compound is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and diazotization reactions. These transformations are fundamental in peptide synthesis and the construction of diverse molecular libraries.

Acylation of the amino group to form amides is a common strategy. For example, the synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide involves the formation of an amide bond, showcasing a transformation of a related amino-tetrazole derivative. prepchem.com Standard acylation conditions, such as the use of acyl chlorides or carboxylic acids activated with coupling agents like HBTU or TBTU, can be employed. biosynth.com

Diazotization of the amino group, followed by Sandmeyer or related reactions, would allow for the introduction of a wide range of substituents, including halides, cyano, and hydroxyl groups, further diversifying the molecular scaffold. While direct examples for this specific molecule are not prevalent in the searched literature, this remains a classical and powerful method in aromatic chemistry.

Reaction Type Reagents Product Functional Group
AcylationAcyl chlorides, Carboxylic acids + Coupling agentsAmide
AlkylationAlkyl halides, Reductive aminationSecondary or Tertiary Amine
DiazotizationNaNO2, HClDiazonium salt

Chemical Modifications of the Tetrazole Ring

The tetrazole ring itself offers opportunities for derivatization, most commonly through N-alkylation. The 1H-tetrazole exists as a mixture of tautomers, and alkylation can lead to a mixture of N1 and N2 substituted products. The regioselectivity of these alkylation reactions can often be controlled by the choice of reagents and reaction conditions. The resulting 1,5-disubstituted and 2,5-disubstituted tetrazoles can exhibit different biological activities and physicochemical properties. nih.govnih.gov For instance, in a series of arecoline (B194364) bioisosteres, 2-substituted tetrazole derivatives displayed muscarinic agonist activity, while the corresponding 1-substituted isomers were inactive. nih.gov

The synthesis of 1-monosubstituted tetrazoles can be achieved through the heterocyclization of primary amines with triethyl orthoformate and sodium azide. researchgate.net This highlights a method for constructing the tetrazole ring with a predefined substituent at the N1 position. The acidic proton of the 1H-tetrazole can also participate in various reactions, including acting as a hydrogen bond donor. nih.govacs.org

Modification Typical Reagents Key Outcome
N-AlkylationAlkyl halides, Base (e.g., K2CO3, NaH)Formation of N1 and N2 alkylated isomers
N-ArylationAryl boronic acids, Cu(OAc)2Formation of N-aryl tetrazoles

Coupling Reactions for the Formation of Complex Molecular Architectures

Modern synthetic organic chemistry relies heavily on cross-coupling reactions to build complex molecular frameworks, and this compound is well-suited for such transformations. The chloro-substituent provides a handle for palladium-catalyzed coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.

A Suzuki coupling would enable the formation of a new carbon-carbon bond by reacting the aryl chloride with a boronic acid or ester, introducing a new aryl or alkyl group. The Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond, coupling the aryl chloride with an amine. These reactions are pivotal in drug discovery for rapidly generating libraries of analogues with diverse substituents. While specific examples utilizing this compound as the starting material are not explicitly detailed in the provided search results, the utility of these reactions on similar chloro-substituted aromatic and heterocyclic systems is widely documented.

Coupling Reaction Reactants Bond Formed Catalyst System (Typical)
Suzuki CouplingAryl/Alkyl Boronic AcidC-CPd catalyst (e.g., Pd(PPh3)4), Base
Heck CouplingAlkeneC-CPd catalyst (e.g., Pd(OAc)2), Base
Buchwald-Hartwig AminationAmineC-NPd catalyst, Ligand (e.g., BINAP)
Sonogashira CouplingTerminal AlkyneC-CPd catalyst, Cu(I) co-catalyst, Base

Strategies for Bioisosteric Analogues Generation

Bioisosterism is a key strategy in drug design for optimizing the physicochemical and pharmacological properties of a lead compound. The tetrazole ring in this compound is a well-established bioisostere for the carboxylic acid group. beilstein-journals.orgdrughunter.comscielo.org.za It mimics the acidity and hydrogen bonding capabilities of a carboxylic acid while often providing improved metabolic stability and pharmacokinetic profiles. researchgate.netdrughunter.com The development of the angiotensin II receptor antagonist losartan (B1675146) is a classic example where the replacement of a carboxylic acid with a tetrazole led to enhanced potency. drughunter.com

Strategies for generating bioisosteric analogues of this compound can focus on several aspects:

Replacement of the Tetrazole Ring: The tetrazole could be replaced with other acidic heterocycles like 1,2,4-oxadiazol-5(4H)-one or acyl sulfonamides to modulate acidity and lipophilicity. drughunter.com

Modification of the Chloroaniline Scaffold: The chloroaniline part of the molecule can be considered a "privileged structure," a framework that can bind to multiple biological targets. nih.gov Analogues can be generated by altering the substitution pattern on the aniline (B41778) ring or by replacing the entire chloroaniline moiety with other heterocyclic systems known to be privileged scaffolds, such as quinolines or benzodiazepines. jazanu.edu.sanih.gov For example, a bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring was shown to enhance the anti-leukemic activity of certain compounds. nih.gov

Classical Bioisosteric Replacements: The chlorine atom could be replaced by other groups of similar size and electronic properties, such as a methyl or trifluoromethyl group, to fine-tune the lipophilicity and electronic nature of the molecule. The replacement of hydrogen with fluorine is another common strategy to block metabolic oxidation. acs.orgu-tokyo.ac.jp

Original Group Potential Bioisostere(s) Rationale
1H-TetrazoleCarboxylic Acid, Acyl Sulfonamide, 1,2,4-Oxadiazol-5(4H)-oneMimic acidity and hydrogen bonding properties researchgate.netdrughunter.com
Chlorine-CH3, -CF3, -BrModify lipophilicity and electronic properties u-tokyo.ac.jp
Phenyl RingThiophene, PyridineAlter aromaticity and polarity

Structural Elucidation and Advanced Analytical Characterization of 5 Chloro 2 1h Tetrazol 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H (proton) and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing unambiguous structural confirmation.

While specific, experimentally verified spectra for 5-Chloro-2-(1H-tetrazol-5-yl)aniline were not found in published literature, data for the closely related isomer, 2-Chloro-4-(1H-tetrazol-5-yl)aniline, provides insight into the expected signals. nih.gov For this isomer, the proton NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons and the amine group. nih.gov The aromatic protons appear as a doublet at 6.94 ppm, a doublet of doublets at 7.71 ppm, and a doublet at 7.88 ppm, while the amine (NH₂) protons present as a singlet at 6.05 ppm. nih.gov

For this compound, one would anticipate a similarly complex spectrum reflecting its specific substitution pattern. The ¹H NMR spectrum should feature three signals for the aromatic protons, a broad singlet for the two amine protons, and another distinct signal for the tetrazole N-H proton. The ¹³C NMR spectrum would be expected to show seven unique carbon signals: one for the tetrazole ring and six for the substituted benzene (B151609) ring.

Table 1: Representative NMR Data for Isomer 2-Chloro-4-(1H-tetrazol-5-yl)aniline nih.gov

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 6.05 s NH₂
¹H 6.94 d H Ar
¹H 7.71 dd H Ar
¹H 7.88 d H Ar
¹³C 112.2 - C Ar
¹³C 115.8 - C Ar
¹³C 117.4 - C Ar
¹³C 127.3 - C Ar
¹³C 128.3 - C Ar
¹³C 147.9 - C Ar
¹³C 156.1 - C tetrazole

Note: Data recorded in DMSO-d₆. s = singlet, d = doublet, dd = doublet of doublets.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide additional structural clues. The molecular formula for this compound is C₇H₆ClN₅, corresponding to a molecular weight of 195.61 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. For the related isomer 2-Chloro-4-(1H-tetrazol-5-yl)aniline, the protonated molecule [M+H]⁺ was found at a mass-to-charge ratio (m/z) of 196.0379. nih.gov A similar result would be expected for the title compound.

The fragmentation of tetrazole derivatives under mass spectrometry conditions is well-studied. researchgate.net Common fragmentation pathways involve the elimination of stable small molecules like nitrogen (N₂) or hydrazoic acid (HN₃). researchgate.net The specific pathway can depend on the substitution pattern and the ionization mode (positive or negative). For 5-substituted 1H-tetrazoles, the elimination of HN₃ is a characteristic fragmentation in positive ion mode. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₇H₇ClN₅⁺ 196.0385 Protonated molecular ion
[M]⁺˙ C₇H₆ClN₅⁺˙ 195.0306 Molecular ion
[M-N₂]⁺˙ C₇H₆ClN₃⁺˙ 167.0299 Loss of nitrogen from molecular ion
[M-HN₃]⁺˙ C₇H₅ClN₂⁺˙ 152.0139 Loss of hydrazoic acid from molecular ion

X-ray Crystallography for Solid-State Structure Determination and Tautomeric Form Resolution

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound has not been reported in the surveyed literature, the analysis of a related compound, 5-Chloro-1-phenyl-1H-tetrazole, illustrates the type of data obtained. nih.gov

A key structural question for 5-substituted 1H-tetrazoles is the position of the proton on the tetrazole ring, which can exist in two tautomeric forms (1H and 2H). X-ray crystallography can unambiguously resolve this tautomerism in the solid state. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the aniline (B41778) and tetrazole N-H groups, which govern the crystal packing.

Table 3: Example Crystallographic Data Parameters nih.gov

Parameter Description
Crystal System The geometric system of the crystal (e.g., Monoclinic)
Space Group The symmetry group of the crystal (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell
Volume (V) The volume of the unit cell
Z The number of molecules per unit cell

Note: This table represents the type of data generated, not specific values for the title compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. These include N-H stretching vibrations for both the primary amine (-NH₂) and the tetrazole ring. The aromatic ring will produce C-H and C=C stretching bands. Additionally, vibrations corresponding to the C-N and C-Cl bonds, as well as the tetrazole ring's C=N and N=N bonds, would be present. Infrared spectra for tetrazole-containing compounds typically display characteristic peaks between 1340-1639 cm⁻¹ and 900-1200 cm⁻¹. pnrjournal.com

Table 4: Expected Characteristic Vibrational Frequencies (FT-IR) for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3450–3250 Aniline N-H, Tetrazole N-H Stretching
3100–3000 Aromatic C-H Stretching
1640–1550 Aromatic C=C Stretching
1635-1600 Aniline N-H Bending
1550-1450 Tetrazole ring Stretching (C=N, N=N)
1350–1250 Aromatic C-N Stretching
800–600 C-Cl Stretching

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC-based methods)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of a compound and for its isolation from reaction mixtures. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is effective for separating the target compound from impurities and is scalable for preparative separation. sielc.com The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. For quantitative analysis, such methods are typically validated according to ICH guidelines for specificity, linearity, precision, and accuracy. ijrpc.com

Table 5: HPLC Conditions for Analysis of this compound sielc.com

Parameter Condition
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid
Application Purity assessment, preparative isolation, pharmacokinetics

Note: For Mass-Spec compatibility, phosphoric acid is typically replaced with formic acid. sielc.com

Thermal Analysis (e.g., TGA, DTA) in Studying Compound Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material.

For this compound, which has a reported melting point of 160 °C, a DTA curve would show an endothermic peak corresponding to this phase transition. biosynth.com TGA would reveal the onset temperature of decomposition, characterized by a significant loss of mass. Nitrogen-rich compounds like tetrazoles can undergo energetic decomposition, and TGA/DTA provides critical data on their thermal stability limits. The analysis would show the temperature range over which the compound is stable and the profile of its decomposition, including the number of steps and the mass lost at each stage.

Biological Activity and Pharmacological Mechanisms of 5 Chloro 2 1h Tetrazol 5 Yl Aniline Derivatives

Antimicrobial Efficacy

The search for new antimicrobial agents is driven by the persistent challenge of drug resistance in pathogenic microorganisms. zsmu.edu.uaisfcppharmaspire.com Derivatives of 2-(1H-tetrazol-5-yl)aniline have shown considerable promise in this area, exhibiting activity against a spectrum of bacteria and fungi. zsmu.edu.ua

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies have demonstrated that derivatives of 2-(1H-tetrazol-5-yl)aniline possess significant antibacterial properties. The introduction of a halogen, such as chlorine, into the aniline (B41778) fragment has been shown to enhance this activity. zsmu.edu.ua A variety of derivatives have been tested against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. zsmu.edu.uaresearchgate.netnih.gov

For instance, a study on substituted 2-(1H-tetrazolo-5-yl)anilines revealed that certain urea (B33335) derivatives of this scaffold were particularly selective against Staphylococcus aureus. zsmu.edu.ua Specifically, a derivative featuring a fluorine atom demonstrated notable growth inhibition against Escherichia coli (31 mm zone of inhibition) and Klebsiella pneumonia (21 mm zone of inhibition). zsmu.edu.ua Further modifications, including the addition of chlorine or bromine, resulted in compounds that could inhibit the growth of Pseudomonas aeruginosa with zones of inhibition of 20 mm and 23 mm, respectively. zsmu.edu.ua

Other research into tetrazole-imide hybrids has identified compounds with potential activity against Bacillus subtilis. nih.gov The mechanism for some of these tetrazole derivatives involves the inhibition of essential bacterial enzymes. It has been proposed that these compounds target and inhibit bacterial DNA topoisomerase IV and gyrase, crucial enzymes involved in DNA replication, thereby leading to bacterial cell death. nih.gov

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Type Target Organism Activity/Measurement Reference
1-(2-(1H-tetrazol-5-yl)-4-fluorophenyl)-urea derivative Escherichia coli 31 mm zone of inhibition zsmu.edu.ua
1-(2-(1H-tetrazol-5-yl)-4-fluorophenyl)-urea derivative Klebsiella pneumonia 21 mm zone of inhibition zsmu.edu.ua
1-(2-(1H-tetrazol-5-yl)-4-chlorophenyl)-urea derivative Pseudomonas aeruginosa 20 mm zone of inhibition zsmu.edu.ua
1-(2-(1H-tetrazol-5-yl)-4-bromophenyl)-urea derivative Pseudomonas aeruginosa 23 mm zone of inhibition zsmu.edu.ua
Imide-tetrazole hybrids Bacillus subtilis Predicted activity nih.gov
Imide-tetrazole hybrids Staphylococcus aureus Active, inhibits DNA gyrase nih.gov

Antifungal Activity

The antifungal potential of this class of compounds has also been investigated. While many tetrazole derivatives show limited to no action against fungi like Aspergillus fumigatus or Candida albicans, specific structural modifications can impart significant antifungal efficacy. ekb.egnih.gov

In a broad screening of 2-(1H-tetrazolo-5-yl)aniline derivatives, antifungal activity was found to be a characteristic of S-substituted tetrazolo[1,5-c]quinazoline-5-thiones. zsmu.edu.ua These compounds are derived from the core aniline structure. While the prompt specifically mentions Candida guilliermondii, research has more commonly focused on Candida albicans, a major human fungal pathogen. zsmu.edu.uanih.gov For example, a series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and tested, with some compounds showing moderate activity against C. albicans with a minimum inhibitory concentration (MIC) of 500 μg/ml. nih.gov This indicates that with appropriate structural optimization, the 5-chloro-2-(1H-tetrazol-5-yl)aniline scaffold can be a source of antifungal leads.

Anticancer and Antiproliferative Properties

Targeting cellular processes essential for the growth and proliferation of cancer cells is a cornerstone of oncology drug discovery. researchgate.netnih.gov Tetrazole derivatives have been extensively studied for their anticancer potential, with several mechanisms of action being identified. researchgate.net

Inhibition of Specific Cellular Pathways

Derivatives of tetrazoles have been shown to interfere with key signaling pathways that are often dysregulated in cancer. One such mechanism involves the induction of apoptosis, or programmed cell death. Novel sulfonamide derivatives of 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govresearchgate.nettriazine were found to induce the extrinsic apoptotic pathway in DLD-1 and HT-29 colon cancer cells. nih.gov This was confirmed by a significant increase in the activity of caspase-8, a key initiator of this pathway. nih.gov Furthermore, one of the most active compounds, MM137, caused a significant decrease in the levels of the p53 tumor suppressor protein in both cell lines. nih.gov

Another critical pathway in cancer development is the WNT/β-catenin signaling cascade. nih.gov Tetrazole derivatives have been designed to disrupt the protein-protein interactions within this pathway. For example, a tetrazole-containing compound was found to bind to β-catenin with a high affinity (Kd of 0.531 μM), effectively disrupting its interaction with the Tcf transcription factor, which is crucial for tumor cell proliferation. acs.org

Microtubule Destabilization

Microtubules are dynamic protein polymers that are essential for cell division, making them an excellent target for anticancer drugs. nih.govnih.gov A number of tetrazole-based compounds have been developed as microtubule destabilizing agents, which function by inhibiting the polymerization of tubulin, the main component of microtubules. nih.govnih.gov

These agents typically bind to the colchicine-binding site on β-tubulin. nih.govnih.gov This binding event disrupts the formation of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis. nih.govnih.gov For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers. One of the most potent compounds from this series, 6-31, effectively inhibited tubulin polymerization, disorganized the microtubule network in SGC-7901 gastric cancer cells, and induced G2/M phase arrest. nih.gov Molecular docking studies confirmed that the tetrazole moiety of this compound fits nicely into the active site, forming hydrogen bonds with key amino acid residues like Asnβ258 and Lysβ352, which is crucial for its potent activity. nih.gov

Table 2: Anticancer Mechanisms of Tetrazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Class Mechanism of Action Cellular Effect Target Cell Line(s) Reference
Pyrazolo-tetrazolo-triazine sulfonamides Induction of extrinsic apoptosis (Caspase-8 activation) Cell death DLD-1, HT-29 (Colon) nih.gov
Indazole-tetrazole derivative Disruption of β-catenin/Tcf interaction Inhibition of WNT pathway - acs.org
1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles Microtubule destabilization (Tubulin polymerization inhibition) G2/M cell cycle arrest SGC-7901 (Gastric), A549 (Lung), HeLa (Cervical) nih.gov
Tetrazole derivatives Binding to colchicine (B1669291) site on tubulin Mitotic arrest, apoptosis Glioblastoma (GBM) cells researchgate.netnih.gov

Antiviral Potentials (e.g., against Influenza A (H1N1) virus)

The tetrazole scaffold has also been incorporated into molecules designed to combat viral infections. Adamantane derivatives, known for their antiviral properties (e.g., amantadine (B194251) and rimantadine), have been combined with the tetrazole ring to create new agents with potential anti-influenza activity.

A study investigating a series of novel 2-adamantyl-5-aryl-2H-tetrazoles found that several of these compounds exhibited moderate inhibitory activity against the Influenza A/Puerto Rico/8/34 (H1N1) virus in vitro. ekb.eg One particularly interesting compound, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, which shares the substituted aniline-tetrazole core structure, showed a selectivity index (SI) of 11. This was significantly higher than the reference drug rimantadine (B1662185) (SI ≈ 5), indicating a better window of antiviral activity versus cellular toxicity. ekb.eg These findings suggest that the this compound framework is a promising starting point for the development of new anti-influenza agents. ekb.eg

Hypoglycemic Effects and Glucose Metabolism Modulation

While direct studies on the hypoglycemic effects of this compound are not extensively documented in publicly available research, the broader class of tetrazole-containing compounds has demonstrated significant potential in modulating glucose metabolism. Research into structurally related compounds provides insights into the potential activities of this compound derivatives.

A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives have been synthesized and evaluated for their antidiabetic effects. nih.govresearchgate.net A large number of these compounds exhibited potent glucose and lipid-lowering activities in diabetic animal models. nih.govresearchgate.net One particular derivative, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole, showed powerful glucose-lowering activity, proving to be significantly more active than the reference drug, pioglitazone (B448) hydrochloride. nih.gov This compound also demonstrated strong glucose and lipid-lowering effects in Wistar fatty rats. nih.gov The antidiabetic effects of these derivatives are believed to stem from their potent agonistic activity for peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Furthermore, studies on 1-[2-(1H-tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas and their cyclized counterparts, tetrazolo[1,5-c]quinazolin-5(6H)-ones, have been conducted to assess their hypoglycemic activity. nih.gov Many of these synthesized compounds demonstrated an ability to reduce blood glucose levels. nih.gov Notably, tetrazolo[1,5-c]quinazolin-5(6H)-one (designated as compound 3.1 in the study) which contains ethyl and CF3 fragments, was identified as one of the most active compounds, surpassing the efficacy of reference drugs Metformin and Gliclazide in certain models. nih.gov Conversely, the introduction of chloro, bromo, fluoro, and methyl substituents in some derivatives led to a glucose-increasing effect. nih.gov

These findings underscore the potential for tetrazole derivatives to influence glucose homeostasis, suggesting that derivatives of this compound could be promising candidates for the development of novel hypoglycemic agents. The specific effects would likely depend on the nature and position of substituents on the core structure.

Agonistic Activity on G Protein-Coupled Receptors (e.g., GPR35)

The agonistic activity of tetrazole derivatives has been noted at various G protein-coupled receptors (GPCRs). While specific data for this compound is limited, the broader family of tetrazole-containing ligands has been investigated for its interaction with GPCRs like GPR35.

GPR35 is a receptor that has been implicated in various physiological processes, and its agonists have shown species-specific selectivity. For instance, the reference GPR35 agonist zaprinast (B1683544) displays intermediate potency between rat and human orthologs of the receptor. nih.gov The antidiabetic effects of some tetrazole derivatives are attributed to their potent agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor, not a GPCR, but demonstrates the ability of tetrazole compounds to act as potent receptor agonists. nih.gov

In the context of GPCRs, the angiotensin II type 1 (AT1) receptor, a member of the GPCR superfamily, is a key target for several tetrazole-containing drugs. nih.gov Losartan (B1675146), a nonpeptidic AT1 receptor antagonist, features a tetrazole ring that is crucial for its oral efficacy. nih.gov This highlights the significance of the tetrazole moiety in the design of ligands for GPCRs.

Elucidation of Molecular Mechanisms of Action

Tetrazole Ring as a Carboxylic Acid Bioisostere and its Role in Binding

The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry. tandfonline.comopenaccessjournals.comnih.gov This means it can replace a carboxylic acid moiety in a drug molecule without a significant loss of biological activity, and in some cases, it can enhance the drug's properties. tandfonline.comopenaccessjournals.com The rationale for this substitution lies in the similar physicochemical properties of the two groups. The pKa of 5-substituted tetrazoles is comparable to that of carboxylic acids, meaning they are also ionized at physiological pH. numberanalytics.commdpi.com This acidic nature is a critical feature for the interaction of many drugs with their biological targets. numberanalytics.com

The tetrazole ring, being planar and aromatic, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. tandfonline.comacs.org The four nitrogen atoms in the tetrazole ring can act as both hydrogen bond donors and acceptors. researchgate.net This versatility in forming interactions can lead to improved binding affinity for a receptor compared to the corresponding carboxylic acid. openaccessjournals.com Furthermore, the negative charge of the deprotonated tetrazolate anion is delocalized over the five-membered ring, which influences its electrostatic potential and interactions with the target protein. nih.gov

A significant advantage of using a tetrazole ring as a carboxylic acid bioisostere is its enhanced metabolic stability. tandfonline.comtandfonline.com Carboxylic acids can be susceptible to metabolic transformations in the liver, while the tetrazole ring is generally more resistant to such processes. tandfonline.comtandfonline.com This can lead to improved pharmacokinetic profiles, including better oral bioavailability. tandfonline.com The antihypertensive drug losartan is a prime example where the replacement of a carboxylic acid with a tetrazole ring resulted in a compound with effective oral administration. nih.gov

Interaction with Specific Enzymes or Receptors

Derivatives of tetrazole have been shown to interact with a variety of specific enzymes and receptors, leading to their diverse pharmacological activities.

Angiotensin II Type 1 (AT1) Receptor: Several antihypertensive drugs containing a tetrazole ring, such as losartan and valsartan, act as antagonists of the AT1 receptor. nih.govtandfonline.com The tetrazole moiety plays a crucial role in the binding of these drugs to the receptor.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The hypoglycemic effects of some 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives are attributed to their potent agonistic activity at PPARγ. nih.gov

Cyclooxygenase-2 (COX-2) Enzyme: Novel tetrazole derivatives have been designed and synthesized as inhibitors of the COX-2 enzyme, demonstrating anti-inflammatory properties. nih.gov Docking studies have shown that these compounds can fit into the active site of the COX-2 receptor. nih.gov

Inflammasome-Caspase-1 Complex: 1,5-disubstituted α-amino tetrazole derivatives have been developed as non-covalent inhibitors of the inflammasome-caspase-1 complex, which has potential applications in treating immune and inflammatory disorders. nih.gov

β-catenin/Tcf Complex: A tetrazole derivative has been shown to disrupt the interaction between β-catenin and T-cell factor (Tcf), with the tetrazole moiety mimicking the carboxylic acid of an aspartate residue in the natural binding partner. acs.orgnih.gov

Compound ClassTargetBiological Effect
5-(4-alkoxyphenylalkyl)-1H-tetrazolesPPARγHypoglycemic
Phenyl-tetrazole derivativesCOX-2Anti-inflammatory
1,5-disubstituted α-amino tetrazolesInflammasome-caspase-1Anti-inflammatory
Biphenyl tetrazoles (e.g., Losartan)AT1 ReceptorAntihypertensive
Tetrazole-indazole hybridsβ-catenin/TcfDisruption of protein-protein interaction

Modulation of Biochemical Pathways

The interaction of tetrazole derivatives with their specific molecular targets leads to the modulation of various downstream biochemical pathways.

For instance, the antagonism of the AT1 receptor by tetrazole-containing drugs like losartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure, making it an effective treatment for hypertension. tandfonline.com

The activation of PPARγ by tetrazole agonists influences the expression of genes involved in glucose and lipid metabolism. This results in improved insulin (B600854) sensitivity and a reduction in blood glucose levels, which is beneficial in the management of type 2 diabetes. nih.gov

Inhibition of the COX-2 enzyme by tetrazole derivatives reduces the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov This mechanism underlies the anti-inflammatory and analgesic effects of these compounds.

The disruption of the β-catenin/Tcf protein-protein interaction by tetrazole derivatives can interfere with the Wnt signaling pathway. researchgate.net This pathway is often dysregulated in cancer, and its modulation can have anti-proliferative effects.

The specific biochemical pathways modulated by this compound derivatives would be contingent on their specific molecular targets. Given the versatility of the tetrazole scaffold, it is plausible that derivatives could be designed to target a wide range of pathways involved in various diseases.

Structure Activity Relationship Sar Studies of 5 Chloro 2 1h Tetrazol 5 Yl Aniline and Analogues

Influence of Substituents on Pharmacological Potency and Selectivity

The nature, position, and stereochemistry of substituents on the 5-Chloro-2-(1H-tetrazol-5-yl)aniline framework play a pivotal role in modulating its interaction with biological targets, thereby influencing its potency and selectivity.

The introduction of halogens is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which can significantly impact antimicrobial activity and enzyme binding. nih.govnih.gov Halogenating enzymes, found in nature, underscore the importance of halogens in the bioactivity of molecules. nih.govresearchgate.netfrontiersin.org

In the class of 2-(1H-tetrazol-5-yl)aniline derivatives, halogenation of the aniline (B41778) ring has been shown to be a key determinant of antimicrobial efficacy. zsmu.edu.ua A study on a series of 1-(2-(1H-tetrazol-5-yl)-R¹-phenyl)-3-R²-phenyl(ethyl)ureas demonstrated that introducing a halogen to the aniline fragment generally leads to an increase in activity against various bacterial strains. zsmu.edu.ua For instance, an analogue bearing a chlorine atom (Compound 2.4) and another with a bromine atom (Compound 2.5) effectively halted the growth of Pseudomonas aeruginosa, exhibiting inhibition zones of 20 mm and 23 mm, respectively. zsmu.edu.ua Furthermore, a fluorine-substituted analogue (Compound 2.3) showed potent activity against Escherichia coli and Klebsiella pneumonia, with inhibition zones of 31 mm and 21 mm. zsmu.edu.ua This suggests that the electron-withdrawing nature and the size of the halogen atom can be fine-tuned to optimize activity against specific pathogens. The increased lipophilicity associated with halogenation can also enhance the ability of compounds to cross bacterial cell membranes. nih.govmdpi.com

The specific binding of halogenated compounds to enzymes is crucial for their mechanism of action. Halogens can participate in forming halogen bonds, a type of non-covalent interaction with protein residues that can enhance binding affinity and specificity. nih.gov While direct enzyme binding studies for this compound are not extensively detailed in the provided context, the antimicrobial data strongly suggests that the chloro-substituent is a critical feature for its interaction with bacterial targets.

Table 1: Effect of Halogenation on Antimicrobial Activity of 2-(1H-tetrazol-5-yl)aniline Analogues

Data illustrates the zone of inhibition (in mm) for various halogenated analogues against different bacterial strains. Data sourced from a study on substituted 2-(1H-tetrazolo-5-yl)anilines and their derivatives. zsmu.edu.ua

Compound AnalogueSubstituent (on aniline ring)P. aeruginosa (mm)E. coli (mm)K. pneumonia (mm)
Analogue 2.3Fluorine-3121
Analogue 2.4Chlorine20--
Analogue 2.5Bromine23--

Alkyl and aryl substitutions can significantly alter a molecule's lipophilicity (fat solubility), which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Generally, adding alkyl or aryl groups increases lipophilicity. mdpi.com This can lead to enhanced membrane permeability and, in some cases, improved biological activity. For example, in a study of N-substituted phenyldihydropyrazolones, analogues with an aromatic ring substituent showed higher activity against Trypanosoma cruzi amastigotes. frontiersin.org However, excessive lipophilicity can also lead to problems such as poor solubility, increased metabolic breakdown by cytochrome P450 enzymes, and non-specific toxicity. mdpi.com

The metabolic stability of tetrazole derivatives can be influenced by the nature of these substituents. While the tetrazole ring itself is robust, attached alkyl or aryl groups can be susceptible to metabolic enzymes. acs.orgbenthamscience.com For instance, aryl groups can undergo hydroxylation, and alkyl chains can be oxidized. The strategic placement and choice of these substituents are therefore crucial for balancing potency with a favorable pharmacokinetic profile. Studies on related heterocyclic systems, such as 1,2,3-triazoles, have shown that substrates of the CYP3A4 metabolizing enzyme often include derivatives with specific chlorophenyl and other aryl substituents. nih.gov

Table 2: Lipophilicity (cLogP) and Activity of Substituted Pyrazolone (B3327878) Analogues

This table shows the relationship between calculated lipophilicity (cLogP) and biological activity (pIC50) for various N-substituted pyrazolone analogues, highlighting the effect of aryl and alkyl groups. frontiersin.org

Compound No.SubstituentcLogPpIC50
742-Furanylmethyl3.55.0
773-Pyridinylmethyl4.45.3
75Benzyl substituted piperidine-~5.6
784-Pyridinemethyl-~5.6
764-Fluorobenzyl4.66.1

Positional isomerism, including the relative placement of substituents and the attachment points of heterocyclic rings, can have a profound effect on the three-dimensional shape of a molecule and its ability to bind to a biological target. nih.gov In the context of this compound, there are several types of isomerism to consider.

Another crucial factor is the tautomerism of the 5-substituted-1H-tetrazole ring, which can exist in two main forms: the 1H- and 2H-tautomers. nih.gov While the 1H tautomer is often predominant in solution, the relative stability can vary, and different tautomers may exhibit different binding affinities to a target enzyme or receptor. nih.gov Furthermore, N-alkylation or N-arylation of the tetrazole ring can lead to 1,5-disubstituted or 2,5-disubstituted isomers, which are not interchangeable and can have distinct biological profiles. organic-chemistry.org

Stereoisomerism also plays a critical role. For nature-inspired compounds like 3-Br-acivicin, only specific stereoisomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms and specific target binding geometries are crucial. nih.gov Differences in the biological activity of isomers are not always explained by lipophilicity alone but often by a precise stereochemical fit with a transporter or binding site. nih.gov

Design and Evaluation of Heterocyclic Ring Variations (e.g., Pyrazole (B372694), Triazole Analogues)

Replacing the tetrazole ring with other five-membered heterocycles like pyrazole or triazole is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. mdpi.comnih.gov These rings can act as bioisosteres, mimicking the spatial and electronic properties of the original ring while potentially offering improved potency, selectivity, or pharmacokinetic properties.

The design of such analogues is often guided by the structures of known active compounds. nih.gov For instance, novel pyrazole and thiazole (B1198619) derivatives have been synthesized together in a single molecule, with the expectation that the combined scaffold could lead to enhanced antimicrobial activities. mdpi.com Similarly, series of pyrazole and indazole derivatives have been designed and evaluated as new anticandidal agents, showing that the choice of the heterocyclic core is fundamental to the resulting biological activity. mdpi.com

In one study, 1,2,4-triazole (B32235) derivatives were designed based on the structure of known aromatase inhibitors like Letrozole. nih.gov This rational design approach led to the identification of compounds with promising cytotoxic activity against cancer cell lines. nih.gov The evaluation of these analogues involves screening them in relevant biological assays and comparing their performance to the parent compound. For example, studies on indole (B1671886) derivatives showed that linking them to a tetrazole or a 1,2,4-triazole ring could produce compounds with potent antibacterial and antifungal activities. nih.gov This highlights the versatility of using different heterocyclic rings to achieve desired therapeutic effects.

Pharmacophore Development and Optimization Strategies for Enhanced Efficacy

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For tetrazole-based compounds, the tetrazole ring itself is a key pharmacophoric feature, often acting as a bioisosteric replacement for a carboxylic acid. nih.gov It can form critical hydrogen bonds with target proteins, as seen in molecular docking studies where the nitrogen atoms of the tetrazole ring interact with amino acid residues like Asnβ258 and Lysβ352 in tubulin. nih.gov

Optimization strategies aim to refine a lead compound to enhance its efficacy. This can involve several approaches:

Molecular Hybridization: Combining the pharmacophoric features of two different active molecules. For example, creating tetrazole-imide hybrids by replacing a thiourea (B124793) arrangement with a tetrazole scaffold has been shown to significantly increase antimicrobial properties. nih.gov

Scaffold Hopping: Replacing the central scaffold with a different one that maintains the key pharmacophoric features. This is exemplified by the evaluation of pyrazole and triazole analogues discussed previously. mdpi.comnih.gov

Structure-Based Design: Using molecular docking and the crystal structure of the target protein to design new analogues with improved binding affinity. nih.govnih.gov Docking studies can reveal the precise binding mode of a compound, allowing for rational modifications. For instance, docking of tetrazole derivatives into bacterial DNA gyrase has helped elucidate the interactions responsible for their antimicrobial activity and guide further synthesis. nih.gov

These strategies have led to the development of tetrazole derivatives with potent and selective activity. For example, molecular docking studies of certain tetrazole derivatives showed a higher binding affinity to the target protein than the reference drug, indicating their potential as effective therapeutic agents. nih.gov

Emerging Research Applications and Future Directions for 5 Chloro 2 1h Tetrazol 5 Yl Aniline

Pharmaceutical Lead Optimization and Drug Discovery

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and bioavailability of drug candidates. acs.orgrug.nl The presence of the 5-chloro-2-aminophenyl group in 5-Chloro-2-(1H-tetrazol-5-yl)aniline provides a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. umich.edu

Research in this area is focused on utilizing this compound as a key intermediate in the generation of compound libraries for high-throughput screening. sielc.com The aniline (B41778) and tetrazole functionalities offer reactive sites for various chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug leads. For instance, derivatives of similar tetrazole-containing scaffolds have been investigated for their potential as anticancer agents, by acting as microtubule destabilizers, and as antihypertensive agents. acs.orgumich.edu The chloro-substituent on the aniline ring can also be a site for further chemical elaboration, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Future directions in this field involve the incorporation of this compound into novel molecular architectures targeting a wide array of biological targets, including enzymes and receptors implicated in various diseases. researchgate.net The development of innovative synthetic methodologies to efficiently generate diverse libraries based on this scaffold will be crucial for accelerating drug discovery efforts.

Table 1: Potential Therapeutic Areas for Derivatives of this compound

Therapeutic AreaRationaleKey Structural Features
Oncology Tetrazole-containing compounds have shown activity as microtubule destabilizers. acs.orgTetrazole ring, modifiable aniline group for SAR exploration.
Cardiovascular Diseases Tetrazole moieties are present in several commercial antihypertensive drugs. umich.eduBioisosteric replacement of carboxylic acids, potential for improved metabolic stability.
Infectious Diseases The nitrogen-rich tetrazole ring is a feature in some antimicrobial agents. nih.govPotential for developing novel antibacterial or antifungal compounds.

Development of Advanced Agrochemical Precursors

The structural motifs present in this compound are also of significant interest in the field of agrochemicals. Tetrazole derivatives have been reported to exhibit a range of biological activities relevant to crop protection, including herbicidal, fungicidal, and plant growth regulatory effects. thieme-connect.com

The aniline portion of the molecule is a common feature in many existing agrochemicals, and its combination with a tetrazole ring offers opportunities for the discovery of novel active ingredients. Research is exploring the use of this compound as a starting material for the synthesis of new agrochemical candidates. The chlorine atom can enhance the biological activity and modify the environmental fate of the resulting compounds.

Future research will likely focus on the synthesis and evaluation of a broad range of derivatives of this compound for their efficacy against various agricultural pests and diseases. The goal is to develop more potent, selective, and environmentally benign agrochemicals.

Research in Functional Materials Science (e.g., High-Nitrogen Compounds)

The high nitrogen content of the tetrazole ring makes this compound and its derivatives interesting candidates for research in functional materials science, particularly in the area of high-nitrogen compounds. High-nitrogen materials are known for their high heats of formation and their ability to release large amounts of nitrogen gas upon decomposition, making them suitable for applications such as gas generants in airbags and as components of energetic materials. researchgate.netrsc.org

The presence of the chloro-substituted phenyl ring can influence the thermal stability and energetic properties of materials derived from this compound. Research in this domain investigates the synthesis of new high-nitrogen polymers and coordination complexes using this compound as a ligand or monomer. The aim is to create materials with tailored properties, such as controlled decomposition temperatures and specific gas-generation rates.

Future directions include the systematic study of the relationship between the molecular structure of derivatives of this compound and their performance as functional materials. This includes investigating the impact of different substituents on the aniline ring and the tetrazole moiety on the material's properties.

Methodological Advancements in Analytical Characterization for Research Purposes

As the research interest in this compound and its derivatives grows, the development of robust analytical methods for their characterization becomes increasingly important. High-performance liquid chromatography (HPLC) is a key technique for the analysis of this compound and its reaction products. sielc.com A reverse-phase (RP) HPLC method using an acetonitrile (B52724) and water mobile phase has been described for its separation. nih.gov For applications requiring mass spectrometry (MS) detection, formic acid can be used as a modifier in the mobile phase. nih.gov

The scalability of such liquid chromatography methods is crucial, as it allows for the isolation and purification of impurities for structural elucidation, which is a critical aspect of chemical synthesis and drug development. nih.govbeilstein-journals.org Further research in this area is focused on developing and validating more sensitive and efficient analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) and hyphenated techniques like LC-MS and LC-NMR, for the comprehensive characterization of this compound and its derivatives. These advancements will facilitate a better understanding of reaction kinetics, impurity profiles, and metabolic pathways.

Table 2: Analytical Techniques for the Characterization of this compound

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and preparative separation of the compound and its derivatives. sielc.comnih.gov
Mass Spectrometry (MS) Molecular weight determination and structural elucidation of the compound and its metabolites or degradation products. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of molecular structure and characterization of isomeric forms.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry plays a pivotal role in modern chemical research by enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational methods are being employed to explore its potential in various applications.

In drug discovery, virtual screening of libraries of derivatives based on the this compound scaffold can be performed to identify potential lead compounds for specific biological targets. uni.lu Molecular docking studies can predict the binding modes and affinities of these derivatives within the active site of a target protein, guiding the selection of candidates for synthesis and biological evaluation. healthinformaticsjournal.com

Furthermore, density functional theory (DFT) calculations can be used to investigate the electronic properties, reactivity, and stability of this compound and its derivatives. researchgate.net This information is valuable for understanding its chemical behavior and for designing new functional materials with desired properties. Future research will likely involve the use of more advanced computational models and machine learning algorithms to accelerate the discovery and optimization of novel compounds derived from this versatile building block.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(1H-tetrazol-5-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a two-step process:

Cycloaddition Reaction : A [3 + 2] cycloaddition between nitriles and sodium azide catalyzed by aluminum chloride (AlCl₃) at 90°C generates the tetrazole ring. This step achieves yields of 84–91% under optimized conditions .

Chlorination and Functionalization : Subsequent chlorination at the 5-position of the aniline moiety is performed using reagents like p-chlorobenzaldehyde in methanol, followed by purification via flash chromatography .
Critical Factors : Catalyst loading (AlCl₃), temperature control (±2°C), and reaction time (18–24 hours) significantly impact yield and purity. Deviations may lead to byproducts such as N-alkylated derivatives .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₇H₆ClN₅: calculated 195.02, observed 195.03) and detects isotopic patterns for chlorine .
  • ¹³C NMR : Identifies aromatic carbons (δ 129–154 ppm) and tetrazole ring carbons (δ 145–155 ppm). The absence of peaks >160 ppm rules out carbonyl impurities .
  • IR Spectroscopy : Key stretches include N-H (3041 cm⁻¹ for aniline), C-Cl (1095 cm⁻¹), and tetrazole ring vibrations (1260–1572 cm⁻¹) .
  • HPLC-PDA : Purity >97% is achievable with a C18 column (acetonitrile/water gradient, 0.1% formic acid) .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the aniline group and tetrazole ring hydrolysis .
  • Decomposition Risks : Prolonged storage at room temperature may generate hazardous byproducts (e.g., chlorinated phenols). Regular HPLC monitoring is advised .
  • Handling : Use gloves (nitrile) and work in a fume hood due to skin/eye irritation risks (GHS Category 2) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity in tetrazole functionalization?

Methodological Answer:

  • Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions. Evidence shows AlCl₃ increases yield but may promote over-chlorination .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance tetrazole ring stability but may slow reaction kinetics. Methanol balances solubility and reactivity .
  • Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 2–4 hours, improving yield by 8–12% while minimizing decomposition .

Q. What structure-activity relationships (SAR) justify the biological relevance of this compound derivatives?

Methodological Answer:

  • Tetrazole as a Bioisostere : The tetrazole ring mimics carboxylic acid in hydrogen bonding, enhancing binding to G protein-coupled receptors (e.g., GPR35). Substitution at the 5-position with halogens (Cl, F) increases agonistic activity by 3–5 fold .
  • Chlorine’s Role : The 5-Cl group improves lipophilicity (logP +0.5), correlating with enhanced membrane permeability in cellular assays (IC₅₀ = 2.1 µM vs. 5.8 µM for non-chlorinated analogs) .
  • Advanced Derivatives : N-Benzamide derivatives show improved metabolic stability (t₁/₂ = 6.7 hours in liver microsomes) compared to aniline precursors .

Q. How can contradictory data on compound purity and biological activity be resolved?

Methodological Answer:

  • Purity Discrepancies : Cross-validate HPLC results with ¹H NMR integration (e.g., aromatic proton ratios). Commercial batches may report >97% purity but contain trace solvents (e.g., DMF) that interfere with biological assays .
  • Bioactivity Variability : Use orthogonal assays (e.g., DMR for GPCR activation vs. cAMP ELISA). For example, EC₅₀ values may differ by 20–30% due to assay sensitivity .
  • Batch-to-Batch Consistency : Implement QC protocols (TLC, melting point analysis) and source reagents from vendors with certified COAs .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to GPR35 (PDB: 6K42). The tetrazole ring forms hydrogen bonds with Arg168, while the chloro group interacts hydrophobically with Phe172 .
  • MD Simulations : AMBER-based simulations (100 ns) reveal stable binding conformations with RMSD <2.0 Å, validating the tetrazole’s role in target engagement .
  • QSAR Models : Hammett constants (σ⁺) for substituents correlate with activity (R² = 0.89), guiding rational design of analogs .

Q. What are the key hazards and mitigation strategies for large-scale synthesis?

Methodological Answer:

  • Hazard Identification :
    • Skin/Eye Irritation: GHS Category 2 (TCI SDS) .
    • Thermal Decomposition: Releases HCl and NOₓ above 150°C .
  • Mitigation :
    • Engineering Controls: Use jacketed reactors for exothermic steps and scrubbers for gas byproducts.
    • PPE: Full-face respirators (APF = 50) and chemical-resistant suits .
    • Waste Disposal: Neutralize acidic waste with NaHCO₃ before incineration .

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5-Chloro-2-(1H-tetrazol-5-yl)aniline
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5-Chloro-2-(1H-tetrazol-5-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.